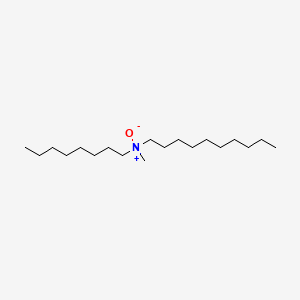
N-Methyl-N-octyldecan-1-amine N-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-N-octyldecan-1-amine N-oxide is a tertiary amine oxide with the molecular formula C19H41NO. It is a zwitterionic surfactant commonly used in various industrial and scientific applications due to its amphiphilic nature. This compound is known for its ability to stabilize emulsions and enhance the solubility of hydrophobic substances.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Methyl-N-octyldecan-1-amine N-oxide can be synthesized through the oxidation of N-Methyl-N-octyldecan-1-amine. The oxidation process typically involves the use of hydrogen peroxide (H2O2) or peroxycarboxylic acids (RCOOOH) as oxidizing agents . The reaction is carried out under controlled conditions to ensure the formation of the desired N-oxide without over-oxidation.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale oxidation processes using hydrogen peroxide due to its cost-effectiveness and availability. The reaction is typically conducted in a batch or continuous flow reactor, with careful monitoring of temperature and pH to optimize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
N-Methyl-N-octyldecan-1-amine N-oxide undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized under strong conditions, although this is less common.
Reduction: Reduction of the N-oxide back to the amine can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The N-oxide can participate in nucleophilic substitution reactions, where the oxygen atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), peroxycarboxylic acids (RCOOOH)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired product
Major Products Formed
Oxidation: Further oxidized products, though rare
Reduction: N-Methyl-N-octyldecan-1-amine
Substitution: Various substituted amines depending on the nucleophile used
Aplicaciones Científicas De Investigación
N-Methyl-N-octyldecan-1-amine N-oxide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and in catalysis.
Biology: Employed in cell lysis buffers and as a solubilizing agent for membrane proteins.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to enhance the solubility of hydrophobic drugs.
Mecanismo De Acción
The mechanism of action of N-Methyl-N-octyldecan-1-amine N-oxide primarily involves its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing for the formation of micelles that can encapsulate hydrophobic substances. This property is crucial in applications such as emulsification, solubilization, and stabilization of colloidal systems .
Comparación Con Compuestos Similares
Similar Compounds
- N-Methyl-N-octadecylamine
- N,N-Dimethyldodecylamine N-oxide
- Lauryldimethylamine N-oxide
Uniqueness
N-Methyl-N-octyldecan-1-amine N-oxide is unique due to its specific alkyl chain length, which provides an optimal balance between hydrophobic and hydrophilic properties. This balance makes it particularly effective in stabilizing emulsions and solubilizing hydrophobic compounds compared to other amine oxides with shorter or longer alkyl chains .
Propiedades
Número CAS |
110676-14-7 |
|---|---|
Fórmula molecular |
C19H41NO |
Peso molecular |
299.5 g/mol |
Nombre IUPAC |
N-methyl-N-octyldecan-1-amine oxide |
InChI |
InChI=1S/C19H41NO/c1-4-6-8-10-12-13-15-17-19-20(3,21)18-16-14-11-9-7-5-2/h4-19H2,1-3H3 |
Clave InChI |
WISDLYCMOOYQTB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC[N+](C)(CCCCCCCC)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


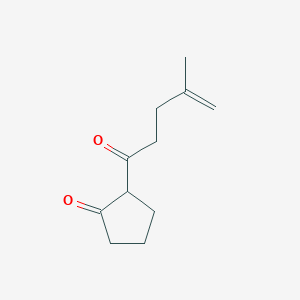
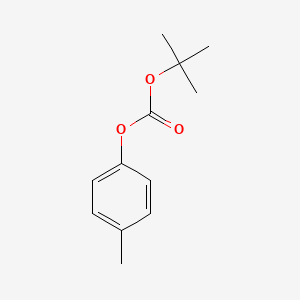
![3-[(4-Hydroxyanilino)methylidene][1,1'-biphenyl]-4(3H)-one](/img/structure/B14323264.png)

![(E)-2-chloro-3-[[[(ethoxy)carbonyl]methyl](methyl)amino]-2-propene nitrile](/img/structure/B14323269.png)
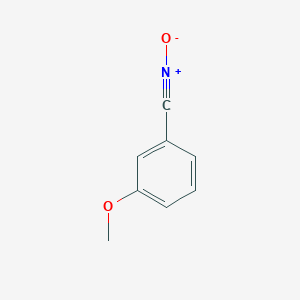
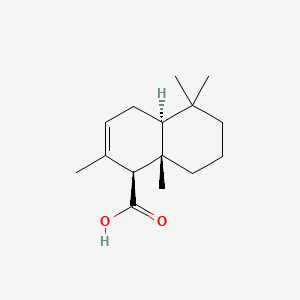
![Piperazine, 1-[(3,4,5-trimethoxyphenyl)acetyl]-](/img/structure/B14323317.png)
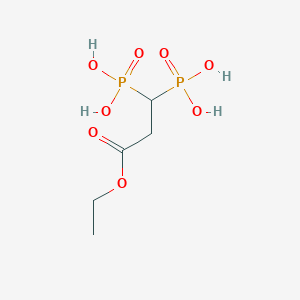
![2-(Trimethylsilyl)bicyclo[2.2.1]hept-5-ene-2-carbonitrile](/img/structure/B14323330.png)
![Bis(4-{bis[(oxiran-2-yl)methyl]amino}phenyl)methanone](/img/structure/B14323332.png)

![Ethyl 3-[(3-nitropyridin-2-yl)sulfanyl]prop-2-enoate](/img/structure/B14323339.png)
![1-{[Butyl(pent-4-en-1-yl)carbamoyl]oxy}pyridine-2(1H)-thione](/img/structure/B14323347.png)
